1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene
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Overview
Description
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of nitro, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of a trifluoromethylthio group, which can affect its reactivity and applications.
1-Nitro-4-(trifluoromethoxy)benzene: Lacks the trifluoromethylthio group, making it less complex and potentially less versatile in certain applications. The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and potentially more useful in specific research and industrial contexts.
Properties
Molecular Formula |
C8H3F6NO3S |
---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
1-nitro-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F6NO3S/c9-7(10,11)18-4-1-2-5(15(16)17)6(3-4)19-8(12,13)14/h1-3H |
InChI Key |
NBSGFCISZKNJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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